

CAS number and molecular weight of Euphorbia factor L7b

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Euphorbia factor L7b*

Cat. No.: *B10831659*

[Get Quote](#)

Technical Guide: Euphorbia Factor L7b

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Euphorbia factor L7b is a diterpenoid compound isolated from plants of the Euphorbia genus. Diterpenoids from Euphorbia species are a diverse group of natural products with a wide range of biological activities, making them of significant interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a summary of the available physicochemical data for Euphorbia factor L7b.

Physicochemical Properties

A clear understanding of the fundamental properties of **Euphorbia factor L7b** is essential for any research endeavor. The following table summarizes its key identifiers and molecular characteristics.

Property	Value	Reference
CAS Number	93550-95-9	[1] [2] [3] [4]
Molecular Formula	C ₃₃ H ₄₀ O ₉	[3]
Molecular Weight	580.67 g/mol	[1] [3]
Appearance	White to off-white solid	[1] [2]

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity and mechanism of action of **Euphorbia factor L7b** are not extensively available in the public domain. However, research on other lathyrane-type diterpenoids isolated from *Euphorbia lathyris* provides valuable context and potential avenues for investigation.

Many diterpenoids from *Euphorbia* species have been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and antiviral effects.[\[4\]](#) For instance, several lathyrane-type diterpenoids have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial and macrophage cells, suggesting anti-inflammatory potential.[\[1\]](#)[\[2\]](#)

Some *Euphorbia* factors, such as L1, L2, and L3, have been investigated for their cytotoxic effects against various cancer cell lines.[\[5\]](#)[\[6\]](#) The proposed mechanisms often involve the induction of apoptosis through mitochondrial pathways.[\[6\]](#)[\[7\]](#)[\[8\]](#) Furthermore, some of these compounds have been observed to disrupt cell cycle progression and interfere with the cytoskeleton.[\[5\]](#)[\[9\]](#)

Given the structural similarity of **Euphorbia factor L7b** to other bioactive lathyrane diterpenoids, it is plausible that it may exhibit similar biological activities. However, dedicated experimental studies are required to elucidate its specific pharmacological profile.

Experimental Protocols

Detailed experimental protocols specifically for **Euphorbia factor L7b** are not available in the reviewed literature. However, methodologies used for the isolation and biological evaluation of other *Euphorbia* diterpenoids can serve as a valuable reference for researchers.

General Isolation Procedure for Lathyrane Diterpenoids from *Euphorbia lathyris* Seeds:

The following is a generalized workflow for the extraction and isolation of lathyrane-type diterpenoids, adapted from studies on related compounds.[5][6]

Figure 1. Generalized workflow for the isolation of lathyrane diterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay):

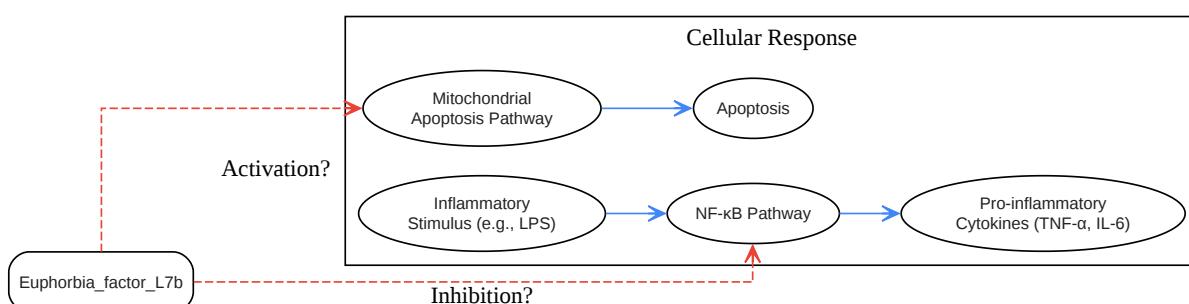

The following protocol is a standard method for assessing the cytotoxic activity of compounds like *Euphorbia* factors against cancer cell lines.[6]

Figure 2. Workflow for a typical in vitro cytotoxicity (MTT) assay.

Signaling Pathways

While no specific signaling pathways have been elucidated for **Euphorbia factor L7b**, studies on other diterpenoids from *Euphorbia* suggest potential interactions with key cellular signaling cascades, particularly those involved in inflammation and apoptosis. For example, the anti-inflammatory effects of some diterpenoids are mediated through the inhibition of the NF- κ B signaling pathway.[10] The pro-apoptotic effects of compounds like *Euphorbia* factor L3 have been linked to the mitochondrial apoptosis pathway, involving the release of cytochrome c.[6][7]

The diagram below illustrates a hypothetical signaling pathway that could be investigated for **Euphorbia factor L7b** based on the known activities of related compounds.

[Click to download full resolution via product page](#)

Figure 3. Potential signaling pathways for investigation of **Euphorbia factor L7b**.

Disclaimer: This document is intended for research and informational purposes only. The biological activities and mechanisms of action of **Euphorbia factor L7b** have not been fully elucidated and require further investigation. The experimental protocols provided are generalized and should be adapted and optimized for specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoids from the seeds of Euphorbia lathyris and their effects on microglial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-QToF chemical profiling of Euphorbia grantii Oliv. and its potential to inhibit LPS-induced lung inflammation in rats via the NF-κB, CY450P2E1, and P38 MAPK14 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [CAS number and molecular weight of Euphorbia factor L7b]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10831659#cas-number-and-molecular-weight-of-euphorbia-factor-l7b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com